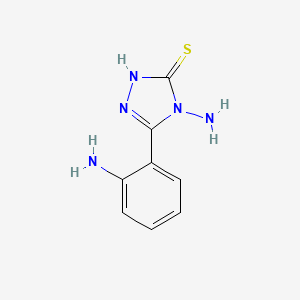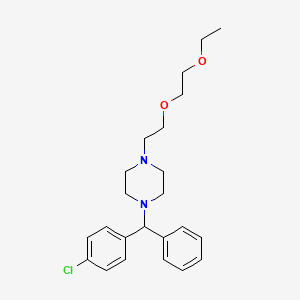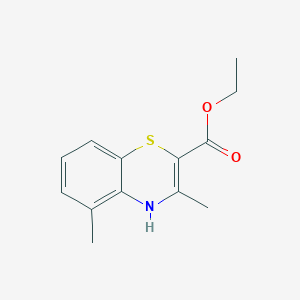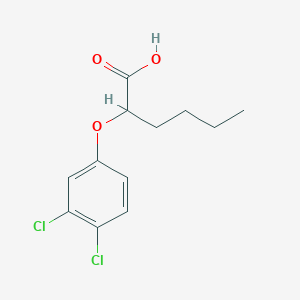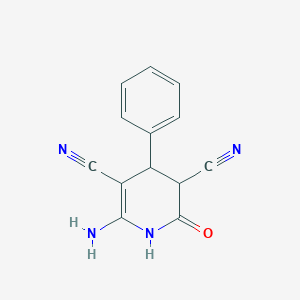
6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an amino group, an oxo group, a phenyl ring, and two nitrile groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves the reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid. This reaction leads to the formation of diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates in yields ranging from 15% to 83% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amino derivatives, and substitution reactions can lead to a variety of substituted tetrahydropyridine compounds.
科学的研究の応用
6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile analogues
- 6-Amino-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitriles
Uniqueness
6-Amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
特性
CAS番号 |
93621-05-7 |
|---|---|
分子式 |
C13H10N4O |
分子量 |
238.24 g/mol |
IUPAC名 |
6-amino-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H10N4O/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5,10-11H,16H2,(H,17,18) |
InChIキー |
VHTDMGZYVILDBP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
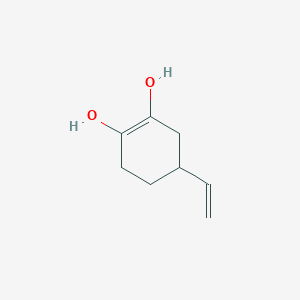
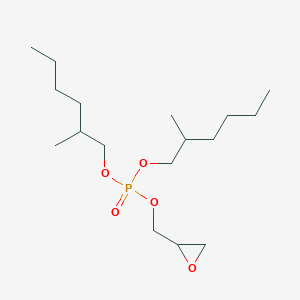
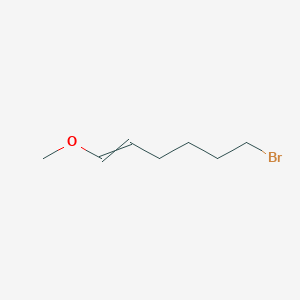
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
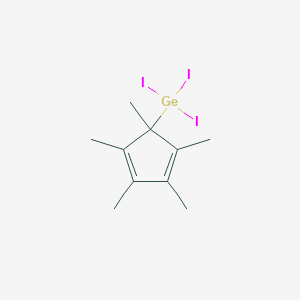
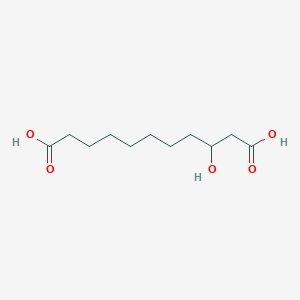
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
